![molecular formula C19H14FN5O3 B2356709 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide CAS No. 1904202-11-4](/img/structure/B2356709.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a compound notable for its structural complexity and potential applications across multiple scientific disciplines
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide typically involves multiple steps, starting with the construction of the benzotriazine core, followed by functional group manipulations to introduce the fluoro and oxo functionalities. The final stages often involve the coupling of this intermediate with a quinoline derivative, employing conditions such as catalytic hydrogenation or microwave-assisted synthesis to facilitate the reaction.
Industrial production methods: Industrial synthesis can leverage scalable processes like continuous flow chemistry or solid-phase synthesis to optimize yield and purity. Robust protocols for the purification of intermediates and the final product, including chromatographic and recrystallization techniques, are crucial for the production of this compound on a larger scale.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can participate in various reactions, including oxidation, reduction, and substitution. For instance, its benzotriazine ring system might undergo electrophilic aromatic substitution or nucleophilic attack, depending on the reaction conditions.
Common reagents and conditions used in these reactions: Typical reagents might include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidative transformations, and reducing agents such as lithium aluminum hydride for reduction processes.
Major products formed from these reactions: Reaction products will vary depending on the starting materials and conditions used but can include derivatives with modified functional groups, such as hydroxylated or alkylated analogues.
Scientific Research Applications
In chemistry: The compound’s reactivity makes it a valuable building block in synthetic organic chemistry, enabling the construction of more complex molecular frameworks through strategic functionalization.
In biology: Due to its structural features, it can be explored for potential bioactivity, such as enzyme inhibition or receptor modulation, which are crucial for drug development.
In medicine: If it demonstrates favorable biological activity, it can be developed as a therapeutic agent targeting specific diseases, possibly including cancer or infectious diseases due to its functional group diversity.
In industry: Industrial applications may include its use as a precursor for advanced materials or as a specialized ligand in coordination chemistry.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The benzotriazine and quinoline moieties can bind to active sites, altering biological pathways or inhibiting enzymatic activity. Pathways involved may include signal transduction pathways or metabolic processes, influenced by the compound's ability to form stable complexes with biomolecules.
Comparison with Similar Compounds
When compared to similar compounds, such as other benzotriazine or quinoline derivatives, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide stands out due to the unique combination of its structural elements, which confer distinct reactivity and potential biological activities.
Similar compounds include:
2-hydroxyquinoline-4-carboxylic acid derivatives
Benzotriazine-based compounds with varying substitutions
Fluorinated aromatic compounds with medicinal relevance
Hope this deep dive into the compound hits the mark! Is there a particular section you want to explore further?
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-11-5-6-16-14(9-11)19(28)25(24-23-16)8-7-21-18(27)13-10-17(26)22-15-4-2-1-3-12(13)15/h1-6,9-10H,7-8H2,(H,21,27)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZICMIIEBTWRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
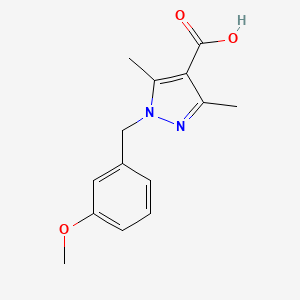
![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)
![methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B2356631.png)
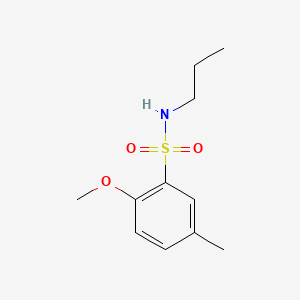
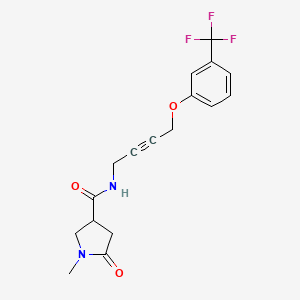
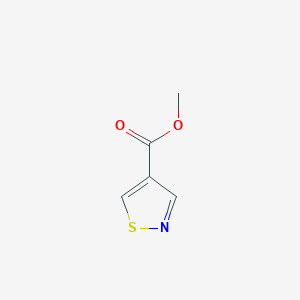

![2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2356636.png)
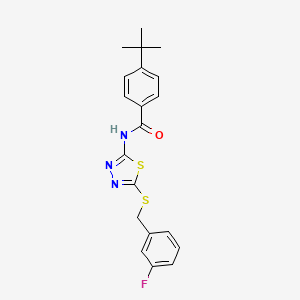
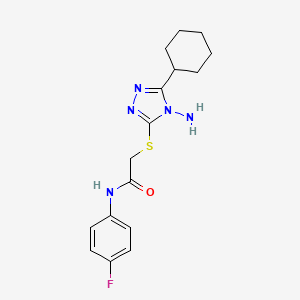


![5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline](/img/structure/B2356644.png)

